4-(4-Aminophenyl)-1H-indazol-3-amine 4-(4-Aminophenyl)-1H-indazol-3-amine Flt3 Inhibitor IV is a potent ATP-competitive inhibitor of Flt3.
Brand Name: Vulcanchem
CAS No.: 819058-89-4
VCID: VC0528097
InChI: InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)
SMILES: C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol

4-(4-Aminophenyl)-1H-indazol-3-amine

CAS No.: 819058-89-4

Inhibitors

VCID: VC0528097

Molecular Formula: C13H12N4

Molecular Weight: 224.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

4-(4-Aminophenyl)-1H-indazol-3-amine - 819058-89-4

CAS No. 819058-89-4
Product Name 4-(4-Aminophenyl)-1H-indazol-3-amine
Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
IUPAC Name 4-(4-aminophenyl)-1H-indazol-3-amine
Standard InChI InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)
Standard InChIKey KHQLSBOHZQJRPC-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N
Canonical SMILES C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N
Appearance Solid powder
Description Flt3 Inhibitor IV is a potent ATP-competitive inhibitor of Flt3.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Flt3 Inhibitor IV; Flt3 Inhibitor-IV; Flt3-IN-IV;
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3: Alachkar H, Mutonga M, Malnassy G, Park JH, Fulton N, Woods A, Meng L, Kline J, Raca G, Odenike O, Takamatsu N, Miyamoto T, Matsuo Y, Stock W, Nakamura Y. T-LAK cell-originated protein kinase presents a novel therapeutic target in FLT3-ITD mutated acute myeloid leukemia. Oncotarget. 2015 Oct 20;6(32):33410-25. doi: 10.18632/oncotarget.5418. PubMed PMID: 26450903; PubMed Central PMCID: PMC4741775.
4: Chen CT, Hsu JT, Lin WH, Lu CT, Yen SC, Hsu T, Huang YL, Song JS, Chen CH, Chou LH, Yen KJ, Chen CP, Kuo PC, Huang CL, Liu HE, Chao YS, Yeh TK, Jiaang WT. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Eur J Med Chem. 2015 Jul 15;100:151-61. doi: 10.1016/j.ejmech.2015.05.008. Epub 2015 May 9. PubMed PMID: 26081023.
5: Schleuning M, Judith D, Jedlickova Z, Stübig T, Heshmat M, Baurmann H, Schwerdtfeger R. Calcineurin inhibitor-free GVHD prophylaxis with sirolimus, mycophenolate mofetil and ATG in Allo-SCT for leukemia patients with high relapse risk: an observational cohort study. Bone Marrow Transplant. 2009 May;43(9):717-23. doi: 10.1038/bmt.2008.377. Epub 2008 Nov 17. PubMed PMID: 19011660.
6: Lopes de Menezes DE, Peng J, Garrett EN, Louie SG, Lee SH, Wiesmann M, Tang Y, Shephard L, Goldbeck C, Oei Y, Ye H, Aukerman SL, Heise C. CHIR-258: a potent inhibitor of FLT3 kinase in experimental tumor xenograft models of human acute myelogenous leukemia. Clin Cancer Res. 2005 Jul 15;11(14):5281-91. PubMed PMID: 16033847.
PubChem Compound 16125106
Last Modified Nov 11 2021
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